Dimesitylammonium Pentafluorobenzenesulfonate
Overview
Description
Dimesitylammonium Pentafluorobenzenesulfonate is a chemical compound with the CAS Number: 850629-65-1 . Its molecular formula is C24H24F5NO3S and has a molecular weight of 501.51 .
Molecular Structure Analysis
The molecular structure of Dimesitylammonium Pentafluorobenzenesulfonate consists of a pentafluorobenzenesulfonic acid compound with N-mesityl-2,4,6-trimethylaniline .Chemical Reactions Analysis
Dimesitylammonium Pentafluorobenzenesulfonate is used as a reagent for primary sulfonamide synthesis . It has been used in ester condensation reactions between equimolar amounts of carboxylic acids and alcohols .Physical And Chemical Properties Analysis
Dimesitylammonium Pentafluorobenzenesulfonate is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature between 0-10°C . It is air sensitive and heat sensitive .Scientific Research Applications
Enhancement in Esterification Reactions
Direct Ester Condensation Catalysis Dimesitylammonium pentafluorobenzenesulfonate serves as a catalyst in ester condensation reactions between carboxylic acids and alcohols. The reactions proceed effectively under mild conditions without the need to remove the water generated during the process. It has been noted for its capacity to facilitate ester condensation reactions efficiently under mild conditions, offering an environmentally friendly alternative to traditional chemical processes. This compound's ability to catalyze esterification even at room temperature and without solvents for primary alcohols makes it a valuable asset in industrial applications (Ishihara et al., 2005).
Safety And Hazards
properties
IUPAC Name |
bis(2,4,6-trimethylphenyl)azanium;2,3,4,5,6-pentafluorobenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N.C6HF5O3S/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6;7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9/h7-10,19H,1-6H3;(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKHTKBUMNIBLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[NH2+]C2=C(C=C(C=C2C)C)C)C.C1(=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659775 | |
Record name | 2,4,6-Trimethyl-N-(2,4,6-trimethylphenyl)anilinium 2,3,4,5,6-pentafluorobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimesitylammonium Pentafluorobenzenesulfonate | |
CAS RN |
850629-65-1 | |
Record name | 2,4,6-Trimethyl-N-(2,4,6-trimethylphenyl)anilinium 2,3,4,5,6-pentafluorobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimesitylammonium Pentafluorobenzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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